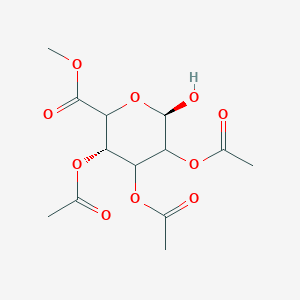
Éster metílico del ácido 2,3,4-tri-O-acetil-α-D-glucurónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is a significant compound in the field of organic chemistry. It is primarily used as a substrate in the synthesis of various anticoagulant drugs, such as Heparin and Fondaparinux. This compound is also valuable in studies of glucuronidation, a major drug metabolizing process.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various biomolecules, including glycosaminoglycans and glycolipids.
Biology: Plays a role in studies of glucuronidation, a major drug metabolizing process.
Medicine: Significant substrate in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.
Industry: Utilized in the production of anti-inflammatory and anti-cancer agents.
Mecanismo De Acción
Target of Action
The primary target of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is the Janus kinase (JAK) inhibitor tofacitinib . This compound is used for the synthesis of glucuronide prodrug compounds of tofacitinib .
Mode of Action
The compound interacts with its target by being cleaved by β-glucuronidase enzymes , such as those produced by the microbiome in the gastrointestinal tract . This cleavage increases the levels of tofacitinib at the site of gastrointestinal inflammation .
Biochemical Pathways
The compound affects the pathway involving the JAK inhibitor tofacitinib . By increasing the levels of tofacitinib, it can limit the systemic exposure of tofacitinib when treating localized inflammatory diseases .
Pharmacokinetics
Its solubility in ethyl acetate is known , which could impact its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the increase of tofacitinib levels at the site of gastrointestinal inflammation . This results in the limitation of systemic exposure of tofacitinib, which could be beneficial when treating localized inflammatory diseases .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of β-glucuronidase enzymes in the gastrointestinal tract . These enzymes are responsible for cleaving the compound and increasing the levels of tofacitinib . Other factors such as pH and temperature could also potentially affect the compound’s stability and action
Análisis Bioquímico
Biochemical Properties
The role of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester in biochemical reactions is primarily as a reactant in the synthesis of complex glycosides and glycoconjugates . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific reaction conditions and the other reactants present.
Cellular Effects
As a reactant in the synthesis of glycosides and glycoconjugates, it may indirectly influence cell function by contributing to the production of these important biomolecules .
Molecular Mechanism
The molecular mechanism of action of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester involves its participation in the synthesis of glycosides and glycoconjugates . The exact details of this process, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, can vary depending on the specific reaction conditions and the other reactants present.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester typically involves the acetylation of D-glucuronic acid methyl ester. The process begins with the preparation of D-glucuronic acid methyl ester, followed by acetylation to obtain 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester. Finally, bromination is performed to yield the desired compound .
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes the use of specialized equipment to ensure precise control over reaction conditions, such as temperature and pH, to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form D-glucuronic acid and methanol.
Nucleophilic Substitution: Under basic conditions, it can undergo nucleophilic substitution reactions to form corresponding amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Nucleophilic Substitution: Basic conditions with nucleophiles such as amines.
Major Products:
Hydrolysis: D-glucuronic acid and methanol.
Nucleophilic Substitution: Corresponding amides.
Comparación Con Compuestos Similares
- Acetobromo-α-D-glucuronic acid methyl ester
- 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester
Comparison: 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is unique due to its specific acetylation pattern, which makes it a valuable substrate in the synthesis of anticoagulant drugs and in studies of glucuronidation. In contrast, similar compounds like Acetobromo-α-D-glucuronic acid methyl ester and 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester have different functional groups, which may alter their reactivity and applications .
Propiedades
IUPAC Name |
methyl (3S,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9?,10?,11?,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHFNXQWJBTGBL-SHXYABRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
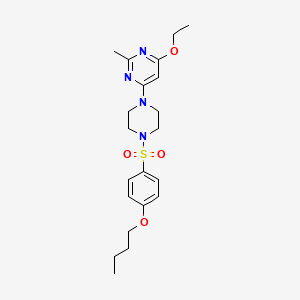
![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)
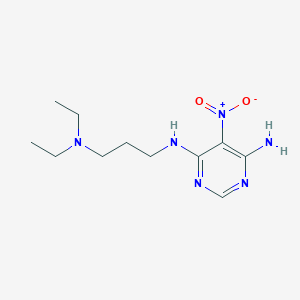
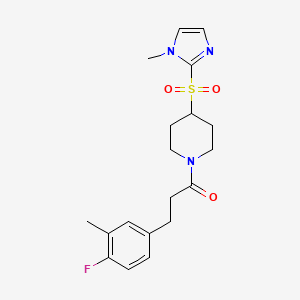
methanone](/img/structure/B2406788.png)

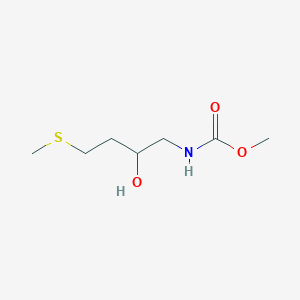
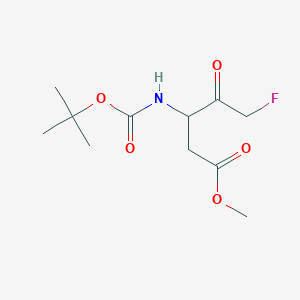
![N-(2,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2406794.png)
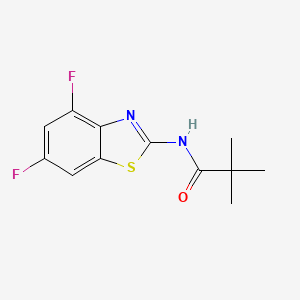
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
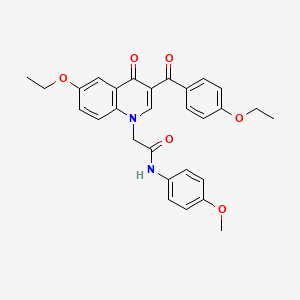
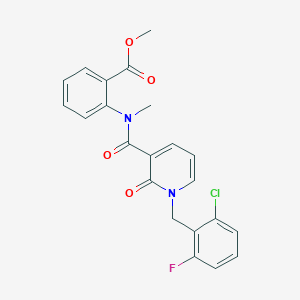
![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)
